molecular formula C9H10ClNO2 B6144389 8-aminocubane-1-carboxylic acid hydrochloride CAS No. 60462-23-9

8-aminocubane-1-carboxylic acid hydrochloride

Cat. No. B6144389
CAS RN: 60462-23-9
M. Wt: 199.63 g/mol
InChI Key: ZVSHIUIYOQMWFJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific information about the chemical reactions involving 8-aminocubane-1-carboxylic acid hydrochloride is not available in the search results. It’s likely that this compound participates in various reactions, given its role as an organic building block.

Scientific Research Applications

Conformational Analysis and Peptide Design

The research on trishomocubane amino acid dipeptide, closely related to the cubane family, highlights its promising conformational characteristics for peptide design. The study demonstrates the potential of trishomocubane as a constrained α-amino acid residue to adopt specific structural motifs like helical and β-turns, which are crucial in the development of peptides and protein surrogates. This opens up possibilities for utilizing similar cubane-based structures, such as 8-aminocubane-1-carboxylic acid hydrochloride, in the design of novel peptides with predetermined conformational properties, thereby enhancing their biological functionality and stability (Krishna. Bisetty, Penny U. Govender, H. Kruger, 2006).

Surface Chemistry and Bioconjugation

A study exploring the electrochemical investigation of carbodiimide coupling on a carboxylic acid-functionalized surface provides insights into bioconjugation techniques. By using aminoferrocene as an indicator, this research outlines an efficient method for attaching bioactive molecules to surfaces, which could be applied to this compound for creating biosensors or bioactive surfaces. This method's ability to determine optimal conditions for surface bioconjugation is crucial for developing advanced materials in biosensing and surface chemistry applications (Marsilea A. Booth, Karthik Kannappan, A. Hosseini, A. Partridge, 2015).

Synthetic Chemistry and Drug Design

The synthesis of novel compounds featuring the cubane structure, such as the (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, showcases the utility of cubane and its derivatives in medicinal chemistry. This study exemplifies the potential of cubane derivatives in the synthesis of compounds with specific biological activities, suggesting the utility of this compound in developing new therapeutic agents (Zhengjun Xia, Zaixin Chen, Shuitao Yu, 2013).

Mechanism of Action

The mechanism of action of 8-aminocubane-1-carboxylic acid hydrochloride is not specified in the search results. Its applications in various fields of research and industry suggest that it may have diverse mechanisms of action depending on the context.

Safety and Hazards

While specific safety and hazard information for 8-aminocubane-1-carboxylic acid hydrochloride was not found, it’s important to handle all chemicals with care. Standard safety measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

4-aminocubane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12;/h1-6H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSHIUIYOQMWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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